Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is an organic compound characterized by its complex structure, which includes a nitro group, an ethoxycarbonyl group, and a benzoate moiety. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups. The molecular formula of methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is , and it has a molecular weight of approximately 240.23 g/mol.
The synthesis of methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate typically involves several key steps:
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is unique due to its ethoxycarbonyl group, which enhances its reactivity compared to other similar compounds. This structural feature may contribute to its potential utility in specific synthetic pathways and biological applications .
Traditional synthesis routes for methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate often involve sequential functionalization of anthranilic acid derivatives. A common pathway begins with the esterification of anthranilic acid to form methyl anthranilate, followed by nitration and subsequent ethoxycarbonyl protection. For instance, methyl anthranilate (C~8~H~9~NO~2~) can be synthesized via amidation of phthalic anhydride with ammonia, followed by esterification with methanol under acidic conditions. Subsequent nitration introduces the nitro group at the meta position relative to the amino group, requiring careful control to avoid over-nitration or ring degradation.
A patent by US7547798B2 outlines a stepwise process where alkyl aminobenzoates react with alcohol reagents in the presence of auxiliary alcohols to facilitate ester interchange. This method emphasizes the use of high-boiling-point auxiliary alcohols (e.g., ethylene glycol) to enable reflux conditions (120–200°C) while removing low-boiling byproducts via distillation. The final product is isolated through crystallization or solvent extraction, yielding methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate with purities exceeding 85%.
Table 1: Traditional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Methanol, H~2~SO~4~, 50°C, 6h | 78 | |
| Nitration | HNO~3~/H~2~SO~4~, 0–5°C, 2h | 65 | |
| Ethoxycarbonylation | Ethyl chloroformate, pyridine | 72 |
Despite its reliability, this approach suffers from moderate yields due to competing side reactions, such as the formation of dinitro byproducts during nitration.
Recent advances leverage transition-metal catalysts to enhance selectivity and reduce reaction steps. Copper-catalyzed nitration, as demonstrated by Hernando et al., enables direct nitration of protected anilines under mild conditions. Using Cu(I) catalysts and stoichiometric nitric acid, the nitro group is introduced regioselectively at the 3-position of methyl N-ethoxycarbonyl anthranilate, achieving yields up to 89%. This method circumvents harsh acidic conditions, minimizing side reactions like ester hydrolysis.
Nickel-based nanoparticles (Ni-NPs) have also shown promise in tandem reactions. For example, Ni-NPs@SiO~2~-500 catalyze both nitrile hydrogenation and nitro group reduction, though their application in nitration remains exploratory. Alternatively, metal-free multicomponent reactions (MCRs) offer a sustainable route. A study by Khan and Sarkar describes a one-pot synthesis of anthranilate esters using H~2~O as an oxygen source, though nitro-functionalized variants require further optimization.
Key Advantages of Catalytic Methods
The nitration step is critical for regioselectivity and yield. Key parameters include:
Table 2: Nitration Optimization Outcomes
| Condition | Traditional Method | Cu-Catalyzed Method |
|---|---|---|
| Temperature (°C) | 0–5 | 50–80 |
| HNO~3~ Equiv. | 1.5 | 1.0 |
| Yield (%) | 65 | 89 |
| Byproducts (%) | 18 | <5 |
Notably, stoichiometric use of nitric acid in catalytic systems reduces waste, aligning with green chemistry principles.
The nucleophilic acylation mechanisms involved in the formation and transformation of methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate represent fundamental pathways in carbamate chemistry [11]. The compound, with molecular formula C11H12N2O6 and molecular weight 268.22 grams per mole, undergoes nucleophilic acyl substitution reactions through well-defined mechanistic pathways [2].
Nucleophilic acyl substitution reactions proceed through a characteristic addition-elimination mechanism involving tetrahedral intermediates [11] [12]. The initial step involves nucleophilic attack on the carbonyl carbon, which is electrophilic due to the electron-withdrawing nature of the attached groups [11]. This attack leads to the formation of a tetrahedral intermediate, where the carbon temporarily adopts sp3 hybridization [12].
The mechanism follows a two-step process where the nucleophile forms a new bond with the carbonyl carbon while simultaneously breaking the carbon-oxygen pi bond [11] [13]. The resulting tetrahedral intermediate then undergoes elimination, where the carbon-oxygen pi bond reforms and a leaving group is displaced [11]. This addition-elimination sequence constitutes the fundamental mechanism for nucleophilic acyl substitution reactions [12].
The formation of the ethoxycarbonyl amino group in methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate involves specific nucleophilic acylation pathways [17]. Carbamate protecting groups are introduced through reactions between amines and chloroformates or dicarbonates under mild conditions [17] [18]. The ethoxycarbonyl group can be installed using ethyl chloroformate in the presence of base, typically under Schotten-Baumann conditions involving biphasic organic solvent and aqueous basic systems [41].
The nucleophilicity of the amino group is significantly reduced upon carbamate formation due to electron delocalization into the carbonyl system [17] [37]. This delocalization stabilizes the carbamate through resonance between the amide and carboxyl functionalities, with rotational barriers of approximately 3-4 kilocalories per mole [37].
The addition step generally represents the rate-limiting step in nucleophilic acyl substitution reactions [12] [13]. Factors that enhance the electrophilicity of the carbonyl carbon favor the nucleophilic addition, while the nature of the leaving group influences the elimination step [12]. The presence of electron-withdrawing groups, such as the nitro substituent in the benzoate ring, increases the electrophilicity of nearby carbonyl carbons [25].
The ethoxycarbonyl protecting group in methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate serves multiple stabilization functions during synthetic transformations [31] [32]. Protecting groups are chemical modifications introduced to prevent unwanted reactions at specific functional groups while enabling selective chemistry elsewhere in the molecule [31].
Carbamate protecting groups exhibit remarkable stability under a wide range of reaction conditions [17] [37]. The ethoxycarbonyl group demonstrates stability to basic conditions, nucleophiles, reductants, and many oxidizing agents [38]. This stability stems from the resonance stabilization between the nitrogen and carbonyl carbon, creating a partial double bond character that reduces the nucleophilicity of the protected amino group [37].
The stabilization mechanism involves three primary resonance structures that contribute to the overall stability of the carbamate functionality [37]. The rotational barrier around the carbon-nitrogen bond is approximately 15-20 percent lower than structurally analogous amides due to electronic perturbations from the additional oxygen atom [37]. This electronic delocalization makes carbamates sufficiently reactive to undergo controlled reactions with nucleophiles while maintaining stability under most synthetic conditions [37].
Carbamates can exist as cis and trans isomers due to the pseudo double bond character in their structure [37]. The energy difference between these conformations is typically 1-1.5 kilocalories per mole, with the ratio dependent on reaction conditions including solvent composition, salt concentration, and pH [37]. The ethoxycarbonyl protecting group shows orthogonal stability against common protecting groups such as fluorenylmethoxycarbonyl, carboxybenzyl, and tert-butoxycarbonyl groups [22].
The ethoxycarbonyl group provides stabilization through multiple mechanisms during chemical transformations [35] [36]. Electronic stabilization occurs through electron delocalization, which reduces the reactivity of the protected functional group [36]. Steric stabilization results from the bulk of the protecting group, which can direct incoming reagents to specific reaction sites [36].
The protecting group also influences the solubility and crystallinity of intermediates, facilitating purification processes [36]. The ethoxycarbonyl substituent reduces polarity compared to free amino groups, improving solubility in organic solvents and enabling reactions that would be difficult with highly polar starting materials [36].
Kinetic investigations of nitration and esterification processes relevant to methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate provide essential insights into reaction mechanisms and optimization strategies [25] [26].
Aromatic nitration reactions typically follow second-order kinetics, with rate constants strongly dependent on the concentration of nitrating species and the aromatic substrate [25] [47]. The nitration process involves the nitronium ion (NO2+) as the active electrophilic species, formed from nitric acid in the presence of sulfuric acid [25] [47].
Kinetic studies of aromatic nitration demonstrate that reaction rates depend on the acidity of the nitrating medium [48]. The observed rate constants show a characteristic maximum at approximately 90 weight percent sulfuric acid, with different behavior observed below and above this concentration [48]. The rate expression for aromatic nitration can be written as a function of nitronium ion concentration and aromatic substrate concentration [51].
| Substrate | Temperature (K) | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ mol⁻¹) |
|---|---|---|---|
| Benzene | 298.2 | 1.2 × 10⁻³ | 45.2 |
| Toluene | 298.2 | 2.8 × 10⁻² | 42.1 |
| Nitrobenzene | 298.2 | 3.4 × 10⁻⁶ | 52.8 |
| Methoxybenzene | 298.2 | 1.1 × 10¹ | 38.9 |
The kinetic data reveal that electron-donating substituents increase nitration rates, while electron-withdrawing groups decrease reactivity [51]. The nitro group present in methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate significantly deactivates the aromatic ring toward further nitration [25].
Esterification reactions involving carboxylic acids and alcohols exhibit complex kinetic behavior depending on reaction conditions and catalysts [26] [28]. The esterification kinetics of acetic acid with ethanol in the presence of sulfuric acid catalyst follow first-order behavior in both forward and backward directions under most operating conditions [26].
The rate expression for catalyzed esterification can be written considering the concentrations of all reaction components [26]. Kinetic studies demonstrate that increasing temperature enhances both rate constants and conversion at fixed molar ratios [28]. The maximum conversion of approximately 80 percent was achieved at 60 degrees Celsius for a molar ratio of 10 ethanol to acetic acid [28].
| Catalyst | Temperature (°C) | Forward Rate Constant (min⁻¹) | Reverse Rate Constant (min⁻¹) | Equilibrium Constant |
|---|---|---|---|---|
| Functional Ionic Liquid 1 | 81.5 | 0.0804 | 0.0134 | 5.896 |
| Functional Ionic Liquid 2 | 80.0 | 0.079 | 0.015 | 5.28 |
| Functional Ionic Liquid 2 | 80.0 | 0.153 | 0.025 | 6.09 |
| Functional Ionic Liquid 5 | 80.0 | 0.12 | 0.015 | 8.09 |
Kinetic analyses reveal that esterification reactions involving carbamate-protected intermediates follow non-elementary mechanisms [26]. The proposed mechanism involves multiple elementary steps, including protonation of the carbonyl group, nucleophilic attack by the alcohol, and elimination of water [26]. The steady-state approximation applied to reaction intermediates provides rate expressions that agree with experimental observations [26].
The kinetic studies demonstrate that the rate of esterification depends on all reaction components, with activity coefficients playing important roles in non-ideal systems [26] [28]. Deviations in activation energy of approximately 20 percent are observed in non-ideal systems due to the polarities of water and alcohol compared to non-polar ester products [28].
The formation of benzimidazole derivatives from methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate represents one of the most significant applications of this compound in heterocyclic synthesis. The process involves a strategic reduction-cyclization sequence that leverages the compound's dual nitrogen functionalities [3] [4] [5].
The benzimidazole formation mechanism proceeds through a well-defined sequence of transformations. Initially, the nitro group undergoes selective reduction to form the corresponding amino derivative, yielding methyl 2-((ethoxycarbonyl)amino)-3-aminobenzoate as the key intermediate [6] [7]. This reduction is typically achieved using catalytic hydrogenation conditions employing palladium on carbon in ethanol at temperatures ranging from 60-80°C, affording yields of 75-90% [8].
The subsequent cyclization step involves the intramolecular condensation between the newly formed amino group and the ethoxycarbonyl moiety. This process is facilitated by the proximity of the reactive centers and the electron-withdrawing nature of the ester functionality [5] [9]. The cyclization proceeds through the formation of an intermediate amide bond, followed by water elimination to establish the benzimidazole ring system [10] [11].
The ethoxycarbonyl protection strategy offers several synthetic advantages in benzimidazole formation. The protecting group prevents unwanted side reactions that commonly occur with unprotected amino groups, such as oxidation or polymerization during the nitro reduction step [12] [13]. Additionally, the electron-withdrawing nature of the ethoxycarbonyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group during cyclization [14] [15].
Research findings indicate that the reductive cyclization approach using methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate provides superior yields compared to traditional methods involving direct condensation of anthranilic acid derivatives with aldehydes [16] [6]. The method allows for the preparation of 2-substituted benzimidazoles with high regioselectivity and minimal formation of regioisomeric byproducts [17] [10].
The benzimidazole derivatives accessible through this synthetic route have found extensive applications in pharmaceutical chemistry. The method has been successfully employed in the synthesis of key intermediates for antihypertensive agents, antiparasitic compounds, and anticancer drugs [3] [18] [19]. Notably, the approach has been utilized in the preparation of telmisartan intermediates, demonstrating its utility in commercial pharmaceutical synthesis [10] [11].
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate serves as an important building block for constructing extended polycyclic aromatic systems through controlled cyclization and ring expansion reactions. The compound's aromatic framework, combined with its reactive functional groups, enables the formation of complex π-conjugated structures that are valuable in materials science and pharmaceutical applications [20] [21] [22].
The construction of polycyclic aromatic systems from methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate typically involves oxidative cyclization processes. These reactions proceed through the formation of reactive intermediates that undergo intramolecular aromatic substitution to create new ring systems [21] [23]. The nitro group plays a crucial role in these transformations, serving as an electron-withdrawing activating group that facilitates electrophilic aromatic substitution reactions [24] [25].
One prominent mechanism involves the oxidative coupling of the aromatic ring with appropriately positioned nucleophilic centers. Under acidic conditions, such as treatment with trifluoroacetic acid at elevated temperatures (120-180°C), the compound undergoes spirocyclization followed by 1,2-aryl migration to form extended polycyclic structures [21] [23]. This process typically achieves yields in the range of 60-85% depending on the specific substitution pattern and reaction conditions [22] [26].
The polycyclic aromatic system construction often involves ring expansion strategies that capitalize on the compound's ability to form reactive intermediates. The ethoxycarbonyl group can be selectively modified to introduce additional reactive sites, enabling the formation of more complex ring systems through sequential cyclization reactions [20] [27]. These transformations are particularly valuable for synthesizing heteropolycyclic aromatic compounds that contain multiple fused ring systems [28] [29].
Research has demonstrated that the nitro functionality can be selectively reduced and subsequently utilized in further cyclization reactions to create nitrogen-containing polycyclic aromatics. This approach has been successfully applied in the synthesis of extended benzimidazole-containing polycyclic systems that exhibit unique electronic and photophysical properties [30] [31].
The polycyclic aromatic systems derived from methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate have found applications in organic electronics and materials science. The extended π-conjugation in these systems makes them attractive candidates for use in organic semiconductors, light-emitting diodes, and photovoltaic devices [32] [33] [34]. The ability to control the electronic properties through systematic structural modifications has made these compounds valuable in the development of advanced functional materials [35] [36].
The development of N-heterocyclic carbene (NHC) ligands represents a cutting-edge application of methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate in modern organometallic chemistry. The compound serves as a precursor to various imidazole-type structures that can be converted into stable carbene species for use in catalysis and ligand design [37] [38] [39].
The formation of NHC ligand precursors from methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate involves a multi-step synthetic sequence. The process begins with the reduction of the nitro group to generate the corresponding amino derivative, similar to the benzimidazole synthesis pathway [40] [41]. However, the subsequent transformations are specifically designed to create imidazole-type structures that can serve as carbene precursors [42] [43].
The key transformation involves the cyclization of the diamine intermediate with appropriate reagents to form substituted imidazoles. This process typically employs sodium dithionite as a reducing agent in dimethylformamide at temperatures ranging from 80-120°C, achieving yields of 55-80% [6] [7]. The resulting imidazole derivatives can then be converted to the corresponding imidazolium salts, which serve as immediate precursors to the active carbene species [37] [38].
The NHC ligands derived from methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate offer significant advantages in organometallic chemistry due to their electronic and steric properties. The presence of the ethoxycarbonyl group provides additional electronic tuning capabilities, allowing for the modulation of the carbene's donating properties [37] [39]. This structural feature enables the design of ligands with tailored electronic characteristics for specific catalytic applications [38] [43].
The versatility of this approach is demonstrated by the ability to introduce various substituents at different positions of the imidazole ring through appropriate synthetic modifications. This flexibility allows for the systematic exploration of structure-activity relationships in carbene-catalyzed reactions [37] [38]. The ligands have shown particular promise in enantioselective catalysis, where the chiral environment around the carbene center can be precisely controlled through synthetic design [39].
The NHC ligands derived from methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate have found applications in various catalytic transformations. These include organocatalytic reactions such as the benzoin condensation, Stetter reaction, and various asymmetric transformations [37] [38] [39]. The unique electronic properties of these ligands make them particularly effective in reactions involving aldehyde substrates, where the carbene acts as a nucleophilic catalyst [39].